1,2-Pyrrolidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, cis- (9CI)
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, cis- (9CI) is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a pyrrolidine ring, a phenyl group, and a fluorenylmethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, cis- (9CI) involves several steps. The primary synthetic route includes the reaction of 1,2-pyrrolidinedicarboxylic acid with a phenyl group and a fluorenylmethyl ester group under specific reaction conditions. Industrial production methods often involve the use of catalysts and controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
1,2-Pyrrolidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, cis- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, cis- (9CI) is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, cis- (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1,2-Pyrrolidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, cis- (9CI) can be compared with other similar compounds such as:
1,2-Pyrrolidinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester: This compound lacks the phenyl group, which may affect its chemical properties and applications.
1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester: . The uniqueness of 1,2-Pyrrolidinedicarboxylic acid, 3-phenyl-, 1-(9H-fluoren-9-ylmethyl) ester, cis- (9CI) lies in its specific structural configuration and the presence of both phenyl and fluorenylmethyl ester groups, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
(2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZINBBVSLWSWBO-HOYKHHGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]([C@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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